While Methoxydienone has been investigated in scientific research, it is crucial to understand that its use is not widespread and there is limited high-quality evidence supporting its efficacy or safety for any specific condition. Additionally, its use is restricted due to its classification as an anabolic steroid.
Despite the limitations, some studies have explored the potential of Methoxydienone in the following areas:
Some research has investigated the potential of Methoxydienone to treat muscle wasting in conditions like HIV/AIDS and cancer. However, the quality of evidence from these studies is poor, and more research is needed to determine its effectiveness and safety. Source: National Institutes of Health: )
A few studies have examined the effects of Methoxydienone on bone health, but the results are inconclusive and further research is necessary. Source: National Institutes of Health: )
It is essential to remember that Methoxydienone is a controlled substance with significant potential for serious side effects, including:
Methoxydienone is a synthetic anabolic steroid, chemically classified as a 17α-alkylated derivative of testosterone. Its chemical formula is C20H28O2, and it features a methoxy group that enhances its anabolic properties. Methoxydienone is primarily recognized for its potential to promote muscle growth and improve athletic performance, although such uses are often controversial and regulated due to safety concerns. In the body, it is metabolized into testosterone and other sex hormones, contributing to its anabolic effects .
The exact mechanism of action of methoxydienone is not fully understood but is likely similar to other AAS. It may bind to androgen receptors in muscle tissue, promoting protein synthesis and muscle growth []. Additionally, the presence of the methoxy group might influence its progestational activity, but more research is needed to confirm this [].
Methoxydienone exhibits significant biological activity primarily as an anabolic agent. Its conversion to testosterone enables it to exert effects such as:
The synthesis of methoxydienone can be achieved through several methods:
Methoxydienone has applications in various fields:
Despite its potential applications, the legality and safety of methoxydienone are significant concerns due to the risk of adverse health effects .
Methoxydienone shares structural and functional similarities with several other anabolic steroids. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Testosterone | C19H28O2 | Natural hormone; primary male sex hormone |
Nandrolone | C18H26O2 | Anabolic properties; less androgenic than testosterone |
Stanozolol | C21H32N2O | Known for enhancing strength; used in veterinary medicine |
Oxandrolone | C19H28O3 | Mild anabolic steroid; often used for weight gain |
Methoxydienone is unique due to its specific methoxy group addition, which enhances its anabolic properties while potentially reducing androgenic effects compared to testosterone. This structural modification may also influence its metabolic pathways and side effect profile .
Methoxydienone was synthesized in the 1960s and 1970s by Herchel Smith, a pioneering organic chemist renowned for his contributions to contraceptive development. While researching progestins for oral contraceptives at Wyeth Pharmaceuticals, Smith and colleagues explored modifications to the 19-nortestosterone backbone, leading to methoxydienone’s discovery. Despite its potent anabolic properties, the compound was never commercialized, likely due to the rise of alternative progestins like norgestrel and levonorgestrel.
The systematic IUPAC name for methoxydienone is (8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one. Common synonyms include methoxygonadiene and 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one. It belongs to the 19-nortestosterone family, characterized by the absence of the C19 methyl group and the presence of a 3-methoxy and Δ2,5(10)-dienone structure.
Methoxydienone’s structure bridges anabolic steroids and progestogens. Unlike 17α-alkylated AAS (e.g., stanozolol), it features a C17 ketone, reducing hepatotoxicity but limiting oral bioavailability. Its progestogenic activity arises from structural similarities to levonorgestrel, a contraceptive progestin.
The molecular composition of methoxydienone is defined by the empirical formula C₂₀H₂₈O₂, indicating a molecular structure containing twenty carbon atoms, twenty-eight hydrogen atoms, and two oxygen atoms [1] [3]. The compound exhibits a molecular weight of 300.44 grams per mole, positioning it within the typical range for synthetic steroid compounds [3] [21]. The Chemical Abstracts Service registry number for methoxydienone is 2322-77-2, which serves as its unique identifier in chemical databases and regulatory systems [1] [3].
The molecular formula reveals the presence of two oxygen atoms within the structure, which are incorporated into specific functional groups that define the compound's chemical behavior and biological activity [1]. The carbon-to-hydrogen ratio reflects the saturated and unsaturated carbon centers present within the steroid backbone, with the overall composition indicating a relatively complex polycyclic structure typical of steroid hormones [3].
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₈O₂ |
Molecular Weight | 300.44 g/mol |
CAS Registry Number | 2322-77-2 |
Elemental Composition | Carbon: 79.96%, Hydrogen: 9.39%, Oxygen: 10.65% |
Methoxydienone possesses the characteristic steroid backbone structure consisting of four fused rings designated as rings A, B, C, and D [13] [14]. The steroid nucleus, also known as gonane or cyclopentanoperhydrophenanthrene, forms the fundamental framework upon which the specific substituents of methoxydienone are positioned [14]. Rings A, B, and C are six-membered cyclohexane rings, while ring D constitutes a five-membered cyclopentane ring [13] [14].
The steroid backbone configuration in methoxydienone follows the standard steroid numbering system, with carbon atoms numbered from 1 to 17 within the ring system, plus additional carbons for side chain substituents [13]. The ring junctions in methoxydienone maintain the typical trans-fused configuration found in most natural and synthetic steroids, which contributes to the rigid three-dimensional structure of the molecule [11] [13].
The specific configuration of the steroid backbone in methoxydienone includes modifications that distinguish it from the parent cholestane structure [13]. The compound lacks the typical C-19 methyl group found in testosterone derivatives, classifying it within the 19-nor steroid category [2]. Additionally, the presence of double bonds within the ring system creates the dienone structure that is characteristic of this compound [1] [2].
The structural identity of methoxydienone is fundamentally defined by two key functional group systems: the methoxy group and the dienone moiety [1] [2]. The methoxy group (-OCH₃) is positioned at carbon-3 of the steroid backbone, replacing the typical hydroxyl or ketone functionality found at this position in other steroid compounds [1] [3]. This methoxy substitution significantly influences the compound's lipophilicity and metabolic stability .
The dienone structure represents a conjugated system containing two carbon-carbon double bonds in conjunction with a ketone functional group [1] [2]. In methoxydienone, this dienone system is located within the A and B rings of the steroid framework, specifically involving positions 2,5(10) as indicated in the systematic nomenclature [3] [8]. The presence of this extended conjugated system contributes to the compound's spectroscopic properties and influences its reactivity patterns [1].
The ketone functionality is positioned at carbon-17, forming part of the dienone system and representing the primary carbonyl group in the molecule [1] [3]. This 17-ketone is crucial for the compound's biological activity and serves as a site for potential metabolic transformations [2]. The combination of the methoxy group and dienone moiety creates a unique electronic environment that distinguishes methoxydienone from other steroid compounds [1].
The stereochemical configuration of methoxydienone involves multiple chiral centers within the steroid backbone, with the absolute configuration designated as (8R,9S,13S,14S) according to the Cahn-Ingold-Prelog system [1] . These stereochemical assignments reflect the three-dimensional arrangement of substituents around the asymmetric carbon atoms and are critical for understanding the compound's biological activity [9] [11].
The conformational analysis of methoxydienone reveals that the steroid rings adopt the energetically favorable chair conformations for the cyclohexane rings (A, B, and C), while the cyclopentane ring (D) assumes an envelope conformation [10] [11]. The specific stereochemistry at carbon-13 involves the presence of an ethyl substituent in the β-configuration, which extends above the plane of the steroid nucleus [1] [8].
The stereochemical configuration influences the compound's interaction with biological receptors and enzymes [9]. The 13β-ethyl group represents a significant structural modification that affects the compound's binding affinity and selectivity for various steroid hormone receptors [2]. The overall conformational preference of methoxydienone is determined by the minimization of steric interactions between substituents and the maintenance of optimal orbital overlap within the conjugated dienone system [10].
Stereochemical Feature | Configuration |
---|---|
Carbon-8 | R |
Carbon-9 | S |
Carbon-13 | S (β-ethyl) |
Carbon-14 | S |
Ring Conformations | A,B,C: Chair; D: Envelope |
The systematic International Union of Pure and Applied Chemistry nomenclature for methoxydienone is (8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one [1] [2]. This comprehensive name reflects the complete structural information including stereochemistry, substitution patterns, and the degree of saturation within the polycyclic framework [1].
The nomenclature system begins with the indication of stereochemistry at specific carbon centers, followed by the identification of substituents and their positions [1]. The ethyl group at position 13 is explicitly identified, as is the methoxy group at position 3 [3] [8]. The "decahydro" designation indicates the degree of hydrogenation within the ring system, while the "cyclopenta[a]phenanthren-17-one" portion describes the fused ring system and the ketone functionality [1].
An alternative systematic name commonly encountered in the literature is 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, which emphasizes the dienone structure and the specific positions of the double bonds [3] [8]. The "gona" prefix indicates the 19-nor steroid structure, reflecting the absence of the methyl group typically found at carbon-19 in androgens [2]. This naming convention provides clarity regarding the structural relationship to other members of the 19-nortestosterone family [2].
Methoxydienone exhibits significant structural relationships with several important steroid compounds, particularly levonorgestrel, nandrolone, and testosterone [2] [15] [17]. The comparison with levonorgestrel is particularly relevant, as methoxydienone serves as a synthetic intermediate in the production of this clinically important progestogen [15] . Levonorgestrel differs from methoxydienone primarily through the presence of a 17α-ethynyl group and a 17β-hydroxyl group, modifications that are introduced through specific synthetic transformations [15] [16].
The structural relationship with nandrolone highlights the significance of the 19-nor steroid framework shared by both compounds [17] [19]. Nandrolone possesses the molecular formula C₁₈H₂₆O₂ and maintains the fundamental steroid backbone while lacking the methoxy substitution and dienone structure present in methoxydienone [19]. The comparison reveals how specific functional group modifications can dramatically alter the pharmacological properties and biological activities of steroid compounds [17].
Compound | Molecular Formula | Key Structural Differences | Relationship to Methoxydienone |
---|---|---|---|
Levonorgestrel | C₂₁H₂₈O₂ | 17α-ethynyl, 17β-hydroxyl groups | Synthetic derivative |
Nandrolone | C₁₈H₂₆O₂ | Lacks methoxy and dienone features | Shares 19-nor framework |
Testosterone | C₁₉H₂₈O₂ | Contains C-19 methyl, different A-ring | Natural androgen comparison |
Environmental Hazard